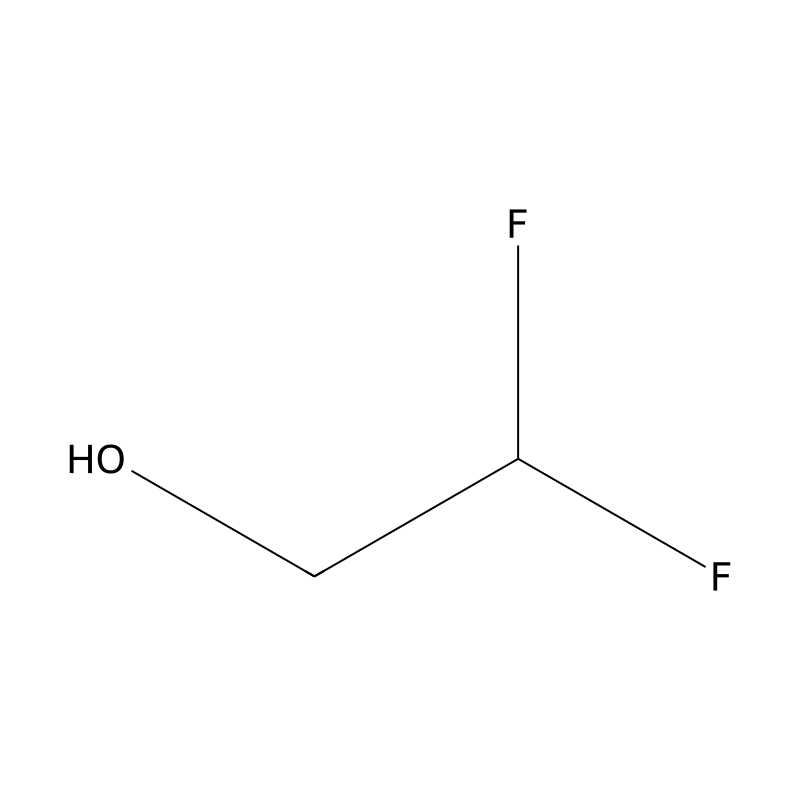2,2-Difluoroethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fluorine-containing Building Block:
Due to the presence of fluorine atoms, 2,2-difluoroethanol can act as a valuable building block in the synthesis of more complex molecules. Fluorine's unique properties, such as its small size and electronegativity, can influence the physical and chemical properties of the resulting molecule. Researchers are exploring its use in the synthesis of:
- Pharmaceuticals: Fluorine substitution can enhance the potency, selectivity, and metabolic stability of drugs. 2,2-Difluoroethanol could be a valuable precursor for introducing fluorine into new drug candidates [].
- Functional Materials: Fluorinated materials often possess desirable properties like improved thermal stability, electrical conductivity, and water repellency. 2,2-Difluoroethanol could contribute to the development of novel functional materials with specific functionalities [].
Solvent for Fluorine Chemistry:
2,2-Difluoroethanol exhibits good solubility in various organic solvents and possesses a moderate boiling point (95-96°C). This combination makes it a potential candidate for use as a solvent in reactions involving fluorine-containing compounds. Its ability to participate in hydrogen bonding could also offer advantages in specific reactions [].
Research into Its Own Properties:
Beyond its use as a building block or solvent, 2,2-difluoroethanol itself is a subject of ongoing research. Scientists are investigating its:
- Physical and chemical properties: This includes studies on its reactivity, thermal stability, and other relevant characteristics that could inform its potential applications [].
- Environmental fate and impact: Understanding its behavior in the environment, including its persistence and potential degradation pathways, is crucial for responsible use and risk assessment [].
2,2-Difluoroethanol is a chemical compound with the molecular formula C₂H₄F₂O. It is characterized as a colorless liquid that possesses a distinctive odor and is highly flammable. The compound is classified under various categories, including flammable liquids and acute toxicity due to its potential hazards when ingested or inhaled . Its structure features two fluorine atoms attached to the second carbon of the ethyl group, which significantly influences its chemical properties and reactivity.
- Limited information exists on the specific hazards of 2,2-difluoroethanol. However, general safety precautions for fluoroalcohols should be followed:
- Corrosive: May irritate skin and eyes.
- Proper ventilation is crucial to avoid inhalation.
- Flammable: Organic solvents used in conjunction with 2,2-difluoroethanol might pose flammability risks.
- Dehydration: When heated, 2,2-difluoroethanol can lose water to form difluoroethylene.
- Esterification: It can react with acids to form esters, which are often utilized in various industrial applications.
- Nucleophilic Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic attack, leading to the formation of different derivatives .
The synthesis of 2,2-difluoroethanol can be achieved through several methods:
- Fluorination of Ethanol: This method involves the direct fluorination of ethanol using fluorinating agents.
- Reduction of 2,2-Difluoroacetaldehyde: Another approach is the reduction of 2,2-difluoroacetaldehyde using reducing agents such as lithium aluminum hydride.
- Hydrolysis of Fluorinated Intermediates: Hydrolysis reactions involving fluorinated intermediates can also yield 2,2-difluoroethanol .
2,2-Difluoroethanol has diverse applications across various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
- Agrochemicals: The compound is used in the formulation of agrochemicals due to its unique chemical properties.
- Specialty Chemicals: It is utilized in producing specialty chemicals and as a solvent in organic synthesis .
Interaction studies involving 2,2-difluoroethanol focus on its reactivity with biological molecules and its role as a solvent. Research has shown that it can affect enzyme activity and influence metabolic pathways when used in biological systems. Additionally, studies have highlighted its potential toxicity and interactions with other chemical agents .
Several compounds share similarities with 2,2-difluoroethanol due to their structural features or functional groups. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanol | C₂H₅OH | Common alcohol; used widely as a solvent |
| 1,1-Difluoroethanol | C₂H₄F₂O | Similar structure but different fluorine placement |
| 1,1,1-Trifluoroethanol | C₂H₃F₃O | Contains three fluorine atoms; higher reactivity |
| Trichloroethanol | C₂HCl₃O | Halogenated alcohol; used in industrial applications |
Uniqueness of 2,2-Difluoroethanol: The presence of two fluorine atoms on the same carbon distinguishes it from other alcohols and fluorinated compounds. This unique arrangement impacts its chemical reactivity and biological interactions, making it valuable in specific applications within pharmaceuticals and specialty chemicals .
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H225 (88.89%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (11.11%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (11.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (11.11%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (22.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Acute Toxic;Irritant








